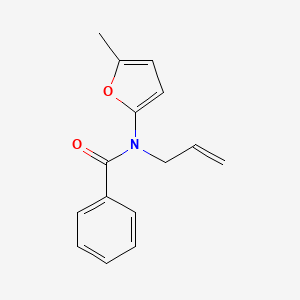

N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide

Description

Properties

CAS No. |

62223-32-9 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(5-methylfuran-2-yl)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C15H15NO2/c1-3-11-16(14-10-9-12(2)18-14)15(17)13-7-5-4-6-8-13/h3-10H,1,11H2,2H3 |

InChI Key |

MYUIJNIBKDAJPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)N(CC=C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Amidation of Benzoyl Derivatives with 5-Methylfuran-2-yl Amine

- Starting Materials: Benzoyl chloride or benzoic acid derivatives and 5-methylfuran-2-ylamine.

- Reaction Conditions: Amidation is commonly performed in anhydrous solvents such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to neutralize HCl formed during the reaction.

- Catalysts/Reagents: Coupling agents like 1,1′-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for amide bond formation, as demonstrated in related benzamide syntheses.

- Purification: Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is typical for isolating pure benzamide derivatives.

N-Alkylation of the Amide Nitrogen with Prop-2-en-1-yl Group

- Method: Alkylation of the amide nitrogen is achieved by reacting the benzamide intermediate with allyl bromide or allyl chloride under basic conditions.

- Base: Potassium carbonate or sodium hydride is often used to deprotonate the amide nitrogen, enhancing nucleophilicity.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the alkylation.

- Temperature: Room temperature to mild heating (25–60 °C) is sufficient to drive the reaction.

- Outcome: This step yields the N-allyl substituted benzamide, completing the target compound synthesis.

Detailed Research Findings and Data

Spectral and Analytical Data Supporting Structure

- NMR Spectroscopy:

- IR Spectroscopy:

- Amide carbonyl (C=O) stretching bands appear around 1630–1650 cm⁻¹.

- NH stretching bands are observed near 3300–3500 cm⁻¹.

- Mass Spectrometry:

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Benzoyl chloride + 5-methylfuran-2-ylamine, base (Et3N), DCM, 0–25 °C | N-(5-Methylfuran-2-yl)benzamide | Amidation step |

| 2 | N-(5-Methylfuran-2-yl)benzamide + allyl bromide, K2CO3, DMF, 25–60 °C | This compound | N-alkylation step |

Comparative Table of Preparation Parameters

| Parameter | Amidation Step | N-Alkylation Step |

|---|---|---|

| Starting Materials | Benzoyl chloride, 5-methylfuran-2-ylamine | N-(5-Methylfuran-2-yl)benzamide, allyl bromide |

| Solvent | Dichloromethane (DCM) or THF | DMF or DMSO |

| Base | Triethylamine (Et3N) | Potassium carbonate (K2CO3) or NaH |

| Temperature | 0–25 °C | 25–60 °C |

| Reaction Time | 1–3 hours | 2–6 hours |

| Purification | Column chromatography | Column chromatography |

| Yield | Typically 70–85% | Typically 60–80% |

Notes on Alternative Synthetic Routes

- Direct Amidation Using CDI: Activation of benzoic acid with CDI followed by reaction with 5-methylfuran-2-ylamine can be an alternative to benzoyl chloride amidation, offering milder conditions and fewer side products.

- One-Pot Synthesis: Some protocols allow for sequential amidation and N-alkylation in a one-pot procedure, improving efficiency and reducing purification steps.

- Use of Protecting Groups: If other reactive groups are present, protecting groups may be employed to avoid side reactions during N-alkylation.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(5-methylfuran-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Antimicrobial Activities

Research indicates that N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide exhibits notable anti-inflammatory and antimicrobial properties. Its mechanism may involve interactions with specific enzymes and receptors that modulate inflammatory pathways.

Case Study:

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

2. Drug Design and Development

The compound's structural characteristics make it a promising candidate for drug design, particularly as a pharmacophore targeting inflammation-related pathways. Its ability to influence enzyme activity positions it as a potential lead compound in the development of new anti-inflammatory drugs.

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of functional polymers due to its reactive functional groups. The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Reactivity with Monomers | High |

Future Research Directions

Ongoing research aims to explore the full spectrum of biological activities associated with N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-y)benzamide. Potential studies may focus on:

- Mechanistic Studies: Understanding the specific molecular targets and pathways influenced by this compound.

- Formulation Development: Investigating the incorporation of this compound into topical formulations for enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of N-Allyl-N-(5-methylfuran-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Activity

- In contrast, thiazol-2-yl (Nitazoxanide) and pyridin-2-yl substituents confer nitrogen-based basicity, influencing solubility and bioactivity . Allyl (prop-2-en-1-yl) groups may participate in Michael additions or polymerization, suggesting utility in synthetic chemistry or polymer science .

Physicochemical Properties

- Molecular Weight : The target compound (~257.3 g/mol) falls within the range of bioactive benzamides (212–350 g/mol), favoring membrane permeability in drug design.

- Hydrogen Bonding : Furan oxygen and amide NH (if unsubstituted) may participate in hydrogen-bond networks, influencing crystal packing (as seen in N-(propan-2-ylcarbamothioyl)benzamide’s N–H···S interactions) .

- Solubility : Allyl and methylfuran groups may reduce polarity compared to nitro-thiazolyl or pyridinyl analogs, affecting pharmacokinetics .

Biological Activity

N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide is an organic compound that has gained attention for its unique structural features and potential biological activities. This compound, classified as a benzamide, includes a benzamide core, an allyl group (prop-2-en-1-yl), and a 5-methylfuran substituent. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of approximately 241.28 g/mol.

Chemical Structure and Properties

The presence of both the furan and allyl groups contributes to the compound's reactivity and biological activity. The benzamide structure is known for its role in various pharmacological applications, while the furan moiety has been associated with several biological activities including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to modulate inflammatory pathways by interacting with specific molecular targets, such as enzymes and receptors involved in inflammatory responses. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

The biological activity of this compound is likely mediated through its binding to specific enzymes and receptors. This interaction can influence enzyme activity and modulate signaling pathways associated with inflammation and microbial growth.

Research Findings

Recent studies have focused on the interactions of this compound with biological targets. For instance, it has been shown to affect the activity of certain kinases involved in inflammatory signaling pathways, thereby reducing inflammation in experimental models.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique advantages:

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| N-Allylbenzamide | Lacks furan ring | Less versatile in reactivity |

| N-(5-Methylfuran-2-yl)benzamide | Lacks allyl group | Reduced potential for certain reactions |

| N-Methyl-N-(5-methylfuran-2-yl)benzamide | Different alkyl substitution | Variations in biological activity |

The dual functionality of N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-y)benzamide enhances its chemical reactivity and contributes to its distinct biological activities, making it a valuable compound for further research in medicinal chemistry.

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of this compound. For example, in a study examining its anti-inflammatory effects, researchers found that treatment with N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-y)benzamide significantly decreased markers of inflammation in animal models.

Furthermore, its antimicrobial efficacy was tested against strains of bacteria resistant to conventional antibiotics, demonstrating promising results that warrant further investigation into its potential as a new antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)benzamide?

The compound is typically synthesized via a two-step protocol:

- Step 1 : React 5-methylfuran-2-carbonyl chloride with propargylamine to form the intermediate N-(prop-2-en-1-yl)-5-methylfuran-2-carboxamide.

- Step 2 : Couple the intermediate with benzoyl chloride derivatives under reflux using pyridine as a base and solvent. Purification involves column chromatography (silica gel) and recrystallization from ethanol or methanol. Reaction progress is monitored via TLC (Rf ~0.65 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- NMR : and NMR (400 MHz, DMSO-d6) to confirm substitution patterns and proton environments (e.g., furan methyl at δ ~2.3 ppm, allyl protons at δ ~5.2 ppm) .

- IR : Absorption bands for amide C=O (~1650 cm) and furan C-O-C (~1250 cm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications optimize biological activity in derivatives of this compound?

- Substituent Variation : Replace the benzamide group with electron-withdrawing (e.g., nitro, chloro) or donating (methoxy) groups to modulate electronic effects. For example, fluorinated benzamide derivatives (e.g., 4-chloro-N-(substituted phenyl)benzamide) show enhanced receptor binding in agrochemical studies .

- Furan Ring Modifications : Introduce hydroxymethyl or carbonyl groups at the 5-methyl position to improve solubility or hydrogen-bonding interactions. Microwave-assisted synthesis (e.g., 50–100°C, 30 min) accelerates these modifications .

Q. How can contradictory bioactivity data across studies be resolved?

- Structural Validation : Use single-crystal X-ray diffraction to confirm molecular geometry and hydrogen-bonding motifs (e.g., centrosymmetric dimers via N–H···N interactions) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., PFOR in anaerobic organisms) and reconcile discrepancies .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which can affect solubility and stability.

- Trace Impurities : HPLC with UV detection (C18 column, acetonitrile/water gradient) resolves minor byproducts (e.g., unreacted benzoyl chloride derivatives). Recrystallization in mixed solvents (e.g., CHOH/CHCl) improves purity to >95% .

Q. What methodologies are used to study its metabolic stability in vitro?

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. NADPH-dependent cytochrome P450 enzymes are primary metabolizers .

- Stability Profiling : Monitor pH-dependent hydrolysis (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) to predict oral bioavailability .

Experimental Design Considerations

Q. How to design a SAR study for anticancer activity?

- Library Synthesis : Prepare derivatives with variations in the benzamide (e.g., 2,4-difluoro vs. 3,4-dichloro) and furan (e.g., 5-methyl vs. 5-hydroxymethyl) moieties .

- In Vitro Screening : Test compounds against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values. Synergy studies with cisplatin can identify combinatory effects .

Q. What crystallization strategies yield high-quality crystals for X-ray analysis?

- Solvent Selection : Use slow evaporation from polar aprotic solvents (e.g., DMF/water) to promote ordered packing.

- Temperature Gradients : Gradual cooling (e.g., 40°C → 4°C over 48 hrs) minimizes defects. Centrosymmetric dimers observed in N-(5-Chlorothiazol-2-yl)benzamide derivatives validate this approach .

Data Interpretation and Reporting

Q. How to validate hydrogen-bonding interactions in the solid state?

- X-ray Crystallography : Analyze intermolecular contacts (e.g., N–H···O=C distances <2.0 Å) and generate Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions .

- IR Correlation : Compare amide I band shifts (Δ~20 cm) between crystalline and solution states to confirm hydrogen-bonding networks .

Q. What statistical methods are critical for dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.